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Introduction
5-Methoxyquinolin-4-ol is a heterocyclic organic compound belonging to the quinolone family.

The quinolone scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of

numerous synthetic drugs with a wide range of biological activities. The presence of a methoxy

group at the 5-position of the quinolin-4-ol core can significantly influence its physicochemical

properties and biological activity, making it and its derivatives promising candidates for drug

discovery and development.

This technical guide provides a comprehensive overview of 5-Methoxyquinolin-4-ol, including

its synthesis, physicochemical properties, and known and potential biological activities. It

details experimental protocols for key synthetic and biological evaluation methods and explores

the potential mechanisms of action through signaling pathway diagrams.

Physicochemical Properties
While specific experimental data for 5-Methoxyquinolin-4-ol is limited in publicly available

literature, its physicochemical properties can be estimated based on closely related analogs,

such as 7-Methoxyquinolin-4-ol. These properties are crucial for predicting the compound's

behavior in biological systems, including absorption, distribution, metabolism, and excretion

(ADME).
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Table 1: Estimated Physicochemical Properties of 5-Methoxyquinolin-4-ol

Property Estimated Value Source/Method

Molecular Formula C₁₀H₉NO₂ -

Molecular Weight 175.18 g/mol -

CAS Number 1466525-83-6 [1][2]

Appearance Likely a solid, powder to crystal Analogy

Melting Point Not available -

Boiling Point ~351.8±22.0 °C
Predicted for 7-methoxy-4-

quinolinol[3]

Density ~1.258±0.06 g/cm³
Predicted for 7-methoxy-4-

quinolinol[3]

pKa ~4.16±0.40
Predicted for 7-methoxy-4-

quinolinol[3]

LogP ~0.6
Predicted for 7-methoxy-4-

quinolinol[4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
3 [4]

Rotatable Bond Count 1 [4]

Solubility Soluble in methanol
Predicted for 7-methoxy-4-

quinolinol[3]

Synthesis of 5-Methoxyquinolin-4-ol
The most common and versatile method for the synthesis of 4-hydroxyquinolines is the

Conrad-Limpach synthesis.[5][6][7][8] This reaction involves the condensation of an aniline with

a β-ketoester, followed by a high-temperature cyclization. For the synthesis of 5-
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Methoxyquinolin-4-ol, 3-methoxyaniline and a suitable β-ketoester, such as ethyl

acetoacetate, would be the starting materials.

Experimental Protocol: Conrad-Limpach Synthesis
Step 1: Formation of the Enamine Intermediate

In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and ethyl acetoacetate

(1.0 equivalent). The reaction can be performed neat or in a solvent like ethanol.

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Once the formation of the enamine intermediate is complete, if a solvent was used, it can be

removed under reduced pressure. The resulting intermediate is often a viscous oil and can

be used in the next step without further purification.

Step 2: Cyclization to 5-Methoxyquinolin-4-ol

Place the crude enamine intermediate in a high-boiling point, inert solvent such as mineral oil

or diphenyl ether.

Heat the mixture to approximately 250 °C.[5] This high temperature is crucial for the

electrocyclic ring closure.

Maintain this temperature for the duration required for the cyclization to complete, as

monitored by TLC.

Allow the reaction mixture to cool to room temperature, which should cause the 5-
Methoxyquinolin-4-ol product to precipitate.

Collect the solid product by filtration and wash it with a non-polar solvent (e.g., hexane) to

remove the high-boiling point solvent.

The crude product can be further purified by recrystallization from a suitable solvent such as

ethanol or acetic acid.
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Conrad-Limpach synthesis workflow for 5-Methoxyquinolin-4-ol.

Biological Activities and Known Derivatives
Quinolone derivatives are known to exhibit a broad spectrum of biological activities, including

antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9] The specific activity is

highly dependent on the substitution pattern on the quinolone ring.

Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of quinolone derivatives.

The 5-hydroxy-7-methoxy-2-phenyl-4-quinolone, a compound with a similar substitution

pattern, has shown significant antimitotic activity by inducing cell cycle arrest in the G2/M

phase.[10] The presence of a 5-hydroxyl group and a 7-methoxy group were found to be

essential for this activity.[10] While direct data for 5-Methoxyquinolin-4-ol is not available, it is

plausible that it and its derivatives could exhibit cytotoxic effects against various cancer cell

lines. The primary mechanisms of anticancer action for quinolones are believed to be inhibition

of topoisomerases and protein kinases.[9][11]

Table 2: Anticancer Activity of Representative Quinolone Derivatives (IC₅₀ values in µM)
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Compound Cell Line IC₅₀ (µM) Reference

5-hydroxy-7-methoxy-

2-phenyl-4-quinolone
K562 (Leukemia)

Not specified, but

active
[10]

2-(3-fluorophenyl)-5-

hydroxy-7-methoxy-4-

quinolone

K562 (Leukemia) Most active in series [10]

4-Quinolone-3-

carboxamide

derivative

MDA-MB-231 (Breast) Low µM range [12]

4-Quinolone-3-

carboxamide

derivative

MCF-7 (Breast) 13.2 and 20.4 [12]

Antimicrobial Activity
The quinolone core is the basis for a major class of antibiotics, the fluoroquinolones.

Substitutions on the quinolone ring significantly impact the antibacterial spectrum and potency.

[13][14] The C-5 position substituent, in particular, can influence in-vitro potency, with amino

and hydroxyl groups often showing the greatest improvement against Gram-positive

organisms.[15] A methoxy group at the C-8 position has been shown to enhance activity

against Gram-positive bacteria and anaerobes.[11] Therefore, 5-Methoxyquinolin-4-ol
derivatives are promising candidates for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of Representative Quinolone Derivatives (MIC in µg/mL)
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Compound Organism MIC (µg/mL) Reference

AM-1155 (6-fluoro-8-

methoxy quinolone)

Staphylococcus

aureus
0.10 (MIC₉₀) [16]

AM-1155 (6-fluoro-8-

methoxy quinolone)

Streptococcus

pneumoniae
0.39 (MIC₉₀) [16]

AM-1155 (6-fluoro-8-

methoxy quinolone)
Enterococcus faecalis 0.78 (MIC₉₀) [16]

Ofloxacin Enterobacteriaceae <2 [17]

Mechanisms of Action and Signaling Pathways
The biological activities of quinolones are primarily attributed to their ability to inhibit key cellular

enzymes, leading to the disruption of essential processes like DNA replication and cell

signaling.

Inhibition of Topoisomerases
A well-established mechanism of action for quinolones is the inhibition of bacterial DNA gyrase

and topoisomerase IV, and the eukaryotic topoisomerase I and II.[9][18][19] These enzymes

are crucial for managing DNA topology during replication, transcription, and chromosome

segregation. Quinolones stabilize the covalent enzyme-DNA cleavage complex, which leads to

double-strand DNA breaks and ultimately, cell death.[19]
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Mechanism of topoisomerase II inhibition by quinolone derivatives.

Inhibition of Protein Kinases
Recent research has highlighted the role of quinolone derivatives as inhibitors of various

protein kinases.[9][11] Kinases are key regulators of cellular signaling pathways that control

cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a

hallmark of cancer. Quinolone derivatives have been shown to inhibit receptor tyrosine kinases

like EGFR and VEGFR, as well as downstream signaling cascades such as the

PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[9][20]
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Inhibition of key kinase signaling pathways by quinolone derivatives.

Experimental Protocols for Biological Evaluation
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Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.[8][14][21][22]

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

Compound Treatment: Treat the cells with various concentrations of the 5-Methoxyquinolin-
4-ol derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37 °C, or until a purple precipitate is visible.

Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized

solubilization solution) to each well to dissolve the formazan crystals.

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and

then measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.[9][23][24][25]

Preparation of Antimicrobial Agent: Prepare a stock solution of the 5-Methoxyquinolin-4-ol
derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well

microtiter plate containing broth medium (e.g., Mueller-Hinton broth).

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5

McFarland standard. Dilute this suspension to achieve a final concentration of approximately

5 x 10⁵ colony-forming units (CFU)/mL in the wells.
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Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include

a growth control (no antimicrobial agent) and a sterility control (no bacteria).

Incubation: Incubate the plate at 37 °C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which

there is no visible growth (turbidity) of the microorganism.

Kinase Inhibition Assay
Various assay formats are available to measure kinase activity and its inhibition. A common

method is a luminescence-based assay that quantifies ATP consumption.[4][17]

Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate,

and the buffer.

Inhibitor Addition: Add the 5-Methoxyquinolin-4-ol derivative at various concentrations.

Include a positive control (no inhibitor) and a negative control (no enzyme).

Reaction Initiation: Initiate the kinase reaction by adding ATP.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60

minutes).

Signal Detection: Add a detection reagent that converts the remaining ATP into a

luminescent signal. The amount of light produced is inversely proportional to the kinase

activity.

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of

inhibition for each concentration of the derivative and determine the IC₅₀ value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/7-Methoxyquinolin-4-ol
https://pubmed.ncbi.nlm.nih.gov/3864775/
https://www.benchchem.com/product/b1323183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Evaluation

Synthesized 5-Methoxyquinolin-4-ol
Derivative

MTT Assay
(Anticancer)

Broth Microdilution
(Antimicrobial)

Kinase Inhibition
Assay

IC50 / MIC Values

Structure-Activity
Relationship (SAR) Analysis

Lead Optimization

Click to download full resolution via product page

General experimental workflow for the evaluation of 5-Methoxyquinolin-4-ol derivatives.

Conclusion
5-Methoxyquinolin-4-ol and its derivatives represent a promising class of compounds for drug

discovery, with potential applications in oncology and infectious diseases. The synthetic

accessibility of the quinolone core allows for extensive structural modifications to optimize

potency and selectivity. The likely mechanisms of action, including the inhibition of

topoisomerases and protein kinases, offer multiple avenues for therapeutic intervention.

Further investigation into the structure-activity relationships of 5-methoxy-substituted

quinolones is warranted to fully elucidate their therapeutic potential and to develop novel drug

candidates with improved efficacy and safety profiles. The experimental protocols and

conceptual frameworks provided in this guide serve as a foundation for researchers to explore

this important chemical space.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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